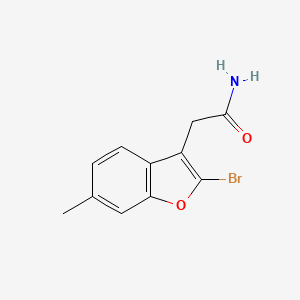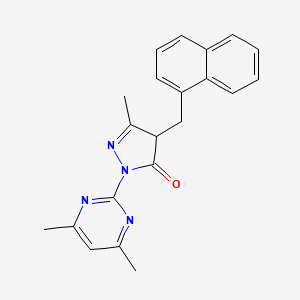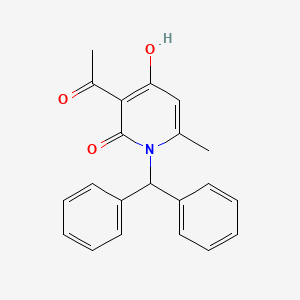
2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide
描述
2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, also known as BMAA, is a naturally occurring neurotoxin that has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. It is produced by certain types of blue-green algae and has been found in various aquatic environments, including lakes, rivers, and oceans. The purpose of
作用机制
The exact mechanism by which 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide causes neurodegeneration is not fully understood. However, it is believed that this compound can enter the brain through various transport systems and interact with glutamate receptors, leading to excitotoxicity and neuronal death. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, which can disrupt normal brain function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its neurotoxicity, this compound has been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in various cell types. This compound has also been found to induce DNA damage and impair cell cycle progression, which may contribute to its carcinogenic potential.
实验室实验的优点和局限性
One advantage of using 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide in lab experiments is its ability to induce neurodegeneration and other cellular effects similar to those observed in neurodegenerative diseases. This allows researchers to study the underlying mechanisms of these diseases in a controlled setting. However, one limitation of using this compound is its potential toxicity, which can make it difficult to interpret results and ensure the safety of researchers.
未来方向
There are several directions for future research on 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide. One area of focus is the development of more sensitive and specific methods for detecting this compound in environmental samples, which can help to better understand its distribution and potential health effects. Another area of research is the identification of potential therapeutic targets for this compound-induced neurodegeneration, which may lead to the development of new treatments for Alzheimer's and Parkinson's disease. Additionally, further investigation is needed to determine the potential carcinogenic effects of this compound and its role in other diseases.
科学研究应用
2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide has been the subject of extensive scientific research due to its potential role in neurodegenerative diseases. Studies have shown that this compound can induce the formation of beta-amyloid plaques and tau protein tangles, which are characteristic features of Alzheimer's disease. Additionally, this compound has been found to cause oxidative stress and inflammation in the brain, which are also associated with neurodegeneration.
属性
IUPAC Name |
2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMDHSLZHHUEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(aminocarbonyl)phenyl]-2-(1-piperidinyl)nicotinamide](/img/structure/B4417600.png)
![3-{[2-(allyloxy)-3-ethoxybenzyl]amino}-1-propanol hydrochloride](/img/structure/B4417617.png)

![N-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4417629.png)
![2-methyl-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4417638.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4417641.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4417649.png)

![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4417666.png)
![ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417667.png)
![N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4417672.png)
![ethyl 4-{2,5-dioxo-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate](/img/structure/B4417693.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4417702.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4417707.png)